molecular formula C9H15NO3 B13615662 Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate

Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate

Cat. No.: B13615662
M. Wt: 185.22 g/mol
InChI Key: AGPNVGQNHSZLFK-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Keto Esters and Pyrrolidine (B122466) Scaffolds in Modern Synthesis

The chemical architecture of Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate is notable for combining two structurally important classes of compounds: alpha-keto esters and pyrrolidines. Both of these scaffolds are of significant interest in contemporary organic synthesis.

Alpha-Keto Esters: This class of compounds is recognized as a versatile platform in organic synthesis. mdpi.com The adjacent ketone and ester functionalities create a unique electronic environment that allows for a wide range of chemical reactions. They can participate in esterification, nucleophilic additions to the carbonyl group, and reduction reactions. mdpi.com The synthesis of α-keto esters can be achieved through various methods, including the oxidation of corresponding α-hydroxy acids, Friedel–Crafts acylation, and metal-catalyzed bicarbonylation. mdpi.comorganic-chemistry.org Their stability and ease of handling further enhance their utility as intermediates in the production of pharmaceuticals and agrochemicals. mdpi.com

Properties of Core Scaffolds
ScaffoldKey FeaturesCommon ReactionsApplications
Alpha-Keto EsterContains adjacent keto and ester groups; electrophilic carbonyl carbons.Nucleophilic addition, reduction, esterification, enolate chemistry.Pharmaceutical synthesis, building blocks for complex molecules. mdpi.com
PyrrolidineSaturated 5-membered nitrogen heterocycle; non-planar 3D structure; often chiral.N-alkylation, N-acylation, functionalization of ring carbons.Medicinal chemistry, natural product synthesis, asymmetric catalysis. nih.govnih.gov

Significance as a Privileged Structure or Key Intermediate in Organic Transformations

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that can serve as a versatile template for developing ligands for multiple biological targets. nih.govopenochem.orgacs.org These scaffolds often appear in a variety of bioactive compounds and provide a solid starting point for drug discovery. nih.govopenochem.org

The pyrrolidine ring, a key component of this compound, is widely regarded as a privileged scaffold. nbinno.com Its prevalence in pharmacologically active agents highlights its importance. frontiersin.org The combination of the pyrrolidine ring with the reactive alpha-keto ester functionality in this compound makes the entire molecule a significant key intermediate for synthetic transformations. Key intermediates are crucial building blocks in multi-step syntheses, enabling the efficient construction of more elaborate molecular architectures.

The functional groups within this compound offer distinct opportunities for further chemical elaboration:

The Pyrrolidine Nitrogen: As a secondary amine, it can undergo N-alkylation or N-acylation to introduce a wide variety of substituents.

The Keto Group: This group is susceptible to nucleophilic attack, reduction to an alcohol, or can be used to form imines or other derivatives.

The Ester Group: The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.

The Alpha-Carbon: The protons on the carbon adjacent to the carbonyl groups can be removed to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.

Potential Synthetic Transformations
Functional GroupPotential ReactionResulting Structure
Pyrrolidine Nitrogen (Amine)AcylationN-acyl pyrrolidine derivative
Keto CarbonylReduction (e.g., with NaBH₄)Alpha-hydroxy ester derivative
Ester CarbonylAmidation (with an amine)Alpha-keto amide derivative
Ester CarbonylHydrolysisAlpha-keto acid derivative

Through these transformations, this compound can serve as a precursor to a diverse library of compounds with potential applications in various areas of chemical and biological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-oxo-3-pyrrolidin-2-ylpropanoate

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)6-7-4-3-5-10-7/h7,10H,2-6H2,1H3

InChI Key

AGPNVGQNHSZLFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1CCCN1

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Oxo 3 Pyrrolidin 2 Yl Propanoate

Classical Approaches to Alpha-Keto Ester and Pyrrolidine (B122466) Ring Construction

The traditional synthesis of the constituent parts of Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate—the α-keto ester and the pyrrolidine ring—relies on well-established, robust chemical transformations.

For the α-keto ester moiety, classical methods often involve the oxidation of suitable precursors. These strategies include the use of oxidizing agents like selenium dioxide or potassium permanganate (B83412) to convert carbon unsaturated bonds or methyl ketones into the desired α-keto functionality. mdpi.com Another venerable approach is the Claisen condensation, where esters react to form β-keto esters, which can then be further manipulated. mcat-review.org For instance, the condensation of diethyl oxalate (B1200264) and a suitable ester can yield α-keto esters. beilstein-journals.org Friedel–Crafts acylation using ethyl oxalyl chloride with aromatic hydrocarbons also represents a classic route to aryl α-keto esters. mdpi.com

The pyrrolidine ring , a ubiquitous scaffold in pharmaceuticals and natural products, has been classically constructed through several key reactions. nih.govwhiterose.ac.uk One of the most prominent methods is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene dipolarophile. nih.govrsc.org This powerful reaction forms the five-membered ring in a single, often stereospecific, step. Other classical approaches include intramolecular cyclization of functionalized acyclic precursors, such as the N-heterocyclization of primary amines with diols. organic-chemistry.org

Modern Enantioselective and Diastereoselective Synthesis

The presence of at least two stereocenters in this compound necessitates the use of modern stereoselective synthetic methods to control its three-dimensional structure. These advanced strategies are crucial for accessing specific, biologically active stereoisomers.

Asymmetric catalysis has revolutionized the synthesis of chiral pyrrolidines, offering highly efficient routes to enantioenriched products. nih.gov Organocatalysis, which utilizes small chiral organic molecules as catalysts, is a prominent strategy. Proline and its derivatives are often employed to catalyze asymmetric aldol (B89426) or Michael reactions, which can be key steps in building the pyrrolidine skeleton. nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for reactions like the aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk

Transition metal catalysis provides another powerful avenue. Rhodium(II) and Iridium(I) complexes, for example, can catalyze asymmetric C-H insertion or allylic substitution reactions to forge the pyrrolidine ring with excellent enantio- and diastereocontrol. nih.govacs.org The [3+2] cycloaddition of azomethine ylides, a classic method, has been rendered highly enantioselective through the use of chiral metal catalysts, which coordinate to the reactants and control the facial selectivity of the cycloaddition. researchgate.netacs.org

Catalytic SystemKey Reaction TypeStereocontrolTypical Catalyst(s)Ref.
OrganocatalysisAsymmetric Michael AdditionEnantioselectiveDiarylprolinol silyl (B83357) ether researchgate.net
OrganocatalysisAza-Michael CyclizationEnantioselectiveChiral Phosphoric Acid (CPA) whiterose.ac.uk
Metal CatalysisC–H InsertionEnantio- and DiastereoselectiveRhodium(II) complexes nih.govacs.org
Metal Catalysis[3+2] CycloadditionRegio- and DiastereoselectiveSilver(I) Carbonate acs.org

The use of chiral auxiliaries is a robust and reliable strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily attached to the substrate, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed. For pyrrolidine synthesis, auxiliaries can be attached to the nitrogen atom. whiterose.ac.uk

A prominent example is the use of N-tert-butanesulfinamide (Ellman's auxiliary). This chiral amine derivative can be condensed with a suitable precursor to form an N-tert-butanesulfinyl imine. acs.org The sulfinyl group then acts as a powerful stereodirecting group in subsequent reactions, such as the [3+2] cycloaddition with an azomethine ylide, to yield densely substituted pyrrolidines with high diastereoselectivity. acs.org The auxiliary can be efficiently cleaved under acidic conditions after the desired stereocenter(s) have been set. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to chiral molecules. For a molecule like this compound, enzymes can be used to establish the stereochemistry of either the pyrrolidine ring or the side chain. Laccase enzymes have been used to catalyze the oxidative coupling of catechols with pyrrolinones to stereoselectively form functionalized pyrrolidine-2,3-diones, which are structurally related precursors. rsc.org

More directly relevant to the α-keto ester side chain, ketoreductase (KRED) enzymes are highly effective for the stereoselective reduction of ketones. The bioreduction of ethyl 3-oxo-propanoate derivatives using specific short-chain dehydrogenases/reductases (SDRs), such as ChKRED12, can produce the corresponding chiral β-hydroxy esters with excellent enantiomeric excess (>99% ee). koreascience.krnih.govresearchgate.net While this produces a hydroxy ester rather than a keto ester, it demonstrates the power of biocatalysis to precisely control the stereocenter on the propanoate side chain, which can then be oxidized to the target α-keto ester if needed.

Enzyme ClassSubstrate TypeTransformationStereochemical OutcomeRef.
LaccaseCatechols, PyrrolinonesOxidative 1,4-additionStereoselective C-C bond formation rsc.org
Ketoreductase (KRED)Ethyl 3-oxo-propanoatesAsymmetric reductionEnantiopure (S)- or (R)-hydroxy esters koreascience.krnih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of pyrrolidine synthesis, several green strategies have been implemented.

One approach is the use of more environmentally friendly solvents, such as water or ethanol, replacing traditional volatile organic compounds. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been applied, which can significantly reduce reaction times, increase yields, and enhance synthetic efficiency, thereby aligning with green chemistry goals. nih.govbeilstein-journals.orgnih.gov Furthermore, the development of multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, is inherently green. MCRs improve atom economy and reduce the number of synthetic steps and purification procedures required, minimizing waste generation. The use of catalytic methods, particularly organocatalysis and biocatalysis, is another cornerstone of green synthesis, as it avoids the use of stoichiometric amounts of often toxic or heavy-metal-based reagents. researchgate.net

Exploration of Novel Synthetic Reagents and Reaction Conditions

The search for greater efficiency and novel molecular architectures continually drives the exploration of new reagents and reaction conditions. In the field of pyrrolidine synthesis, several innovative methods have been reported. Photo-promoted reactions, for instance, have been used to achieve a ring contraction of pyridines to afford pyrrolidine derivatives, offering a novel entry into this heterocyclic system from abundant starting materials. osaka-u.ac.jp

Iridium-catalyzed reductive generation of azomethine ylides directly from stable and widely available tertiary amides and lactams represents a significant advance. acs.org This method provides a convenient one-pot process for accessing highly functionalized pyrrolidines under mild conditions, bypassing the need to handle sensitive amine precursors. acs.org Additionally, the use of microwave heating has been shown to be a powerful tool, not only for green chemistry but also for enabling difficult transformations, such as the ring expansion of aziridines with diazo compounds to form related oxazoline (B21484) heterocycles, demonstrating its utility in heterocyclic synthesis. beilstein-journals.orgnih.govd-nb.info

Mechanistic Investigations of Ethyl 2 Oxo 3 Pyrrolidin 2 Yl Propanoate Reactions

Elucidation of Reaction Pathways for Its Formation

The formation of the Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate framework can be achieved through several strategic bond-forming reactions. The most plausible pathways involve the formation of the Cα-Cβ bond or the Cβ-N bond as the key step.

One of the primary theoretical pathways is the aza-Michael addition . This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, the reaction would likely proceed via the addition of an enolate, derived from ethyl pyruvate (B1213749), to Δ¹-pyrroline. Δ¹-Pyrroline, a five-membered cyclic imine, can be synthesized through methods such as the Michael addition of nitroalkanes to chalcones followed by reductive cyclization. researchgate.net The subsequent attack of the ethyl pyruvate enolate on the electrophilic carbon of the imine would form the C-C bond at the desired position, yielding the target compound after protonation.

Another significant route is through a Mannich-type reaction . The synthesis of β-amino-α-keto esters is well-documented via the Mannich addition of ethyl diazoacetate to imines, which, after oxidation of the diazo group, yields the final product. unc.eduorganic-chemistry.orgnih.gov Adapting this to the target molecule would involve using a suitable precursor that forms the cyclic imine (Δ¹-pyrroline) in situ, which then undergoes the Mannich reaction.

Finally, multi-step syntheses involving classical reactions like the Claisen condensation can be envisioned. organic-chemistry.org This would involve creating the β-keto ester framework first, followed by the introduction of the amino group at the β-position, and subsequent cyclization to form the pyrrolidine (B122466) ring.

These pathways are summarized in the table below:

Reaction PathwayKey ReactantsBond FormedGeneral Description
Aza-Michael AdditionΔ¹-Pyrroline + Ethyl pyruvate enolateCβ-CαConjugate addition of the pyruvate enolate to the cyclic imine.
Mannich-type ReactionΔ¹-Pyrroline + Ethyl diazoacetateCβ-CαAddition of a stabilized carbanion to an imine, followed by oxidation. unc.eduorganic-chemistry.orgnih.gov
Multi-step SynthesisVarious (e.g., via Claisen Condensation)VariesStepwise construction involving initial β-keto ester formation followed by amination and cyclization. organic-chemistry.org

Studies of Its Reactivity Towards Various Nucleophiles and Electrophiles

This compound possesses multiple reactive sites, making it a versatile synthetic intermediate. Its reactivity is governed by the interplay between the nucleophilic pyrrolidine nitrogen and the electrophilic carbonyl groups.

Reactivity with Nucleophiles: The compound features two primary electrophilic centers: the ketone carbonyl carbon (C2) and the ester carbonyl carbon.

Reduction: The ketone at C2 is susceptible to reduction by hydride reagents (e.g., NaBH₄) to yield the corresponding β-amino-α-hydroxy ester. This transformation is of particular interest as it creates a new stereocenter, and stereoselective reductions are highly valuable. nih.gov

Aminolysis and Hydrolysis: The ester group can react with amines or water (under acidic or basic conditions) to form the corresponding amide or carboxylic acid, respectively. Reactions of β-keto esters with nucleophiles often occur at the ester's carbonyl carbon. mdpi.comresearchgate.net

Reactivity with Electrophiles: The main nucleophilic centers are the pyrrolidine nitrogen and the α-carbon (C3), which can be deprotonated to form a nucleophilic enolate.

N-Functionalization: The secondary amine of the pyrrolidine ring is a potent nucleophile and can readily react with electrophiles such as alkyl halides or acyl chlorides, leading to N-substituted derivatives.

α-Functionalization: In the presence of a suitable base, the proton at the α-carbon can be removed to form an enolate. This enolate can then react with a variety of electrophiles. For example, the direct α-amination of β-keto esters with azodicarboxylates as an electrophilic nitrogen source is a known transformation to create α,α-disubstituted amino acid derivatives. semanticscholar.org

A theoretical analysis of local reactivity using computational methods like Density Functional Theory (DFT) can predict the most likely sites for attack. Studies on analogous β-keto esters have used condensed Fukui functions to determine the susceptibility of carbonyl carbons to nucleophilic attack. mdpi.com

Kinetic and Thermodynamic Analysis of Key Transformations

Thermodynamic vs. Kinetic Control: In a reaction with multiple possible products, the kinetically controlled product is formed fastest (lowest activation energy), while the thermodynamically controlled product is the most stable (lowest Gibbs free energy). For example, in the N-heterocyclic carbene-catalyzed synthesis of related α-amino-β-keto esters, the products are proposed to be formed under thermodynamic control. beilstein-journals.org This implies that the observed product is the most stable isomer, even if it is not formed the fastest. Reaction conditions such as temperature and time can be manipulated to favor one product over the other. Low temperatures and short reaction times favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product. youtube.com

The following table illustrates the conceptual difference between kinetic and thermodynamic control for a hypothetical reaction of the title compound.

ParameterKinetic ProductThermodynamic Product
Activation Energy (Ea)LowerHigher
Product Stability (ΔG)Less StableMore Stable
Rate of FormationFasterSlower
Favorable ConditionsLow Temperature, Short TimeHigh Temperature, Long Time

Note: This table presents generalized concepts for illustrative purposes.

The Arrhenius equation describes the temperature dependence of the reaction rate constant, highlighting the importance of activation energy. stanford.edu Calorimetry techniques could be employed to experimentally determine the enthalpy of reaction and monitor reaction progress to derive kinetic parameters. nih.gov

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis and transformation of β-amino-α-keto esters, offering pathways to higher yields, shorter reaction times, and, most importantly, control over stereochemistry.

Catalysis in Formation: Asymmetric synthesis of the pyrrolidine ring or the introduction of the keto-ester side chain can be achieved using chiral catalysts. For instance, the asymmetric amination of β-keto esters has been successfully realized using bifunctional organocatalysts like amine-thioureas or metal complexes such as those involving Copper(II) and bisoxazoline ligands. semanticscholar.orgacs.org These catalysts can create a chiral environment that directs the approach of the reactants, leading to a significant enantiomeric excess in the product.

Catalysis in Subsequent Reactions: The stereoselective reduction of the ketone in this compound is a critical transformation. A powerful method for this is the Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) . Using chiral Ruthenium(II) catalysts, a racemic mixture of the β-amino-α-keto ester can be converted into a single diastereomer of the corresponding β-amino-α-hydroxy ester with high enantioselectivity. unc.eduorganic-chemistry.orgnih.gov This process works by rapidly equilibrating the stereocenter at the α-position while one enantiomer is selectively reduced, ultimately funneling the entire racemic starting material into a single product isomer.

Biocatalysis: Enzymes offer an alternative, highly selective approach. Imine reductases (IREDs) have been used for the biocatalytic reductive amination of α-ketoesters to produce N-substituted α-amino esters with excellent enantioselectivity. nih.gov Such biocatalytic systems could potentially be engineered for transformations involving the title compound.

The table below summarizes key catalytic systems relevant to the chemistry of β-amino-α-keto esters.

Catalyst TypeExample CatalystTransformationKey Advantage
OrganocatalystBifunctional Amine-ThioureaAsymmetric α-AminationHigh enantioselectivity, metal-free. semanticscholar.org
Metal ComplexCu(II)-BisoxazolineAsymmetric α-AminationExcellent enantioselectivity and high yields. acs.org
Metal ComplexRu(II)-Terphenyl ComplexAsymmetric Ketone Reduction (DKR-ATH)High diastereo- and enantioselectivity. organic-chemistry.orgnih.gov
BiocatalystImine Reductase (IRED)Reductive AminationExquisite enantioselectivity under mild conditions. nih.gov

Derivatization and Functionalization of Ethyl 2 Oxo 3 Pyrrolidin 2 Yl Propanoate

Transformations of the Ester Moiety

The ester group in ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate is a key site for modification. Standard transformations of this moiety include hydrolysis, transesterification, and amidation, each leading to a new class of compounds with potentially distinct properties.

Hydrolysis of the ethyl ester is typically achieved under basic conditions, for instance, using an aqueous solution of a hydroxide (B78521) salt such as lithium hydroxide or sodium hydroxide. This reaction yields the corresponding carboxylic acid, 2-oxo-3-(pyrrolidin-2-yl)propanoic acid. The progress of this transformation can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This is generally accomplished by reacting the parent ester with an excess of a different alcohol in the presence of an acid or base catalyst. For example, treatment with methanol (B129727) under acidic conditions would yield mthis compound.

Amidation of the ester provides a route to various amide derivatives. This can be achieved by direct reaction with an amine, often requiring elevated temperatures, or through a two-step process involving initial hydrolysis to the carboxylic acid followed by coupling with an amine using a suitable coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Below is a table summarizing these transformations:

TransformationReagentsProduct
HydrolysisLiOH or NaOH in aqueous solution2-oxo-3-(pyrrolidin-2-yl)propanoic acid
TransesterificationMethanol, Acid catalystMthis compound
AmidationAmine, Coupling agent (e.g., DCC)N-substituted 2-oxo-3-(pyrrolidin-2-yl)propanamide

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is another reactive center within the molecule, susceptible to nucleophilic attack and reduction.

Reduction of the ketone can be accomplished using various reducing agents to yield the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, selectively reducing the ketone in the presence of the ester. The resulting product is ethyl 2-hydroxy-3-(pyrrolidin-2-yl)propanoate.

Reductive amination offers a pathway to introduce an amino group at the ketone position. This reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction in situ.

Olefination reactions , such as the Wittig reaction, can be employed to convert the carbonyl group into a carbon-carbon double bond. This involves reacting the ketone with a phosphorus ylide, leading to the formation of an alkene derivative.

A summary of these reactions is presented in the following table:

Reaction TypeReagentsProduct
ReductionSodium borohydride (NaBH₄)Ethyl 2-hydroxy-3-(pyrrolidin-2-yl)propanoate
Reductive AminationAmine, Reducing agentEthyl 2-amino-3-(pyrrolidin-2-yl)propanoate
Olefination (Wittig)Phosphorus ylideEthyl 2-(alkenyl)-3-(pyrrolidin-2-yl)propanoate

Functionalization of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring provides a nucleophilic site for various functionalization reactions, including N-alkylation, N-acylation, and N-sulfonylation.

N-alkylation introduces an alkyl group onto the nitrogen atom. This is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acyl derivative. These reactions are often carried out in the presence of a non-nucleophilic base.

N-sulfonylation results in the formation of a sulfonamide by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base.

These functionalization reactions are outlined in the table below:

FunctionalizationReagentsProduct
N-alkylationAlkyl halide, BaseEthyl 2-oxo-3-(1-alkylpyrrolidin-2-yl)propanoate
N-acylationAcid chloride or Anhydride, BaseEthyl 2-oxo-3-(1-acylpyrrolidin-2-yl)propanoate
N-sulfonylationSulfonyl chloride, BaseEthyl 2-oxo-3-(1-sulfonylpyrrolidin-2-yl)propanoate

Ethyl 2 Oxo 3 Pyrrolidin 2 Yl Propanoate As a Synthetic Building Block and Synthon

Utilization in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the α-keto ester and the nucleophilic nature of the pyrrolidine (B122466) nitrogen make Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate a prime candidate for the synthesis of a wide array of heterocyclic frameworks. The strategic positioning of these functional groups allows for intramolecular cyclization reactions, leading to the formation of fused and bridged ring systems that are often challenging to access through other synthetic routes.

For instance, the pyrrolidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbonyl carbons of the keto ester. This can be triggered under various conditions, such as acid or base catalysis, to forge new nitrogen-containing rings. The specific outcome of these reactions can be tailored by the choice of reagents and reaction conditions, providing access to a variety of heterocyclic cores.

Furthermore, the pyrrolidine ring can be derivatized prior to cyclization, introducing additional points of diversity and enabling the synthesis of more elaborate heterocyclic structures. This pre-functionalization strategy expands the synthetic utility of the parent building block and allows for the targeted synthesis of complex natural product analogs and novel pharmaceutical scaffolds.

Application in Tandem and Cascade Reactions

A common strategy involves an initial intermolecular reaction at one of the functional groups, which then sets the stage for a subsequent intramolecular cyclization. For example, a reaction at the α-keto group could be followed by a cyclization involving the pyrrolidine nitrogen. These one-pot transformations are not only efficient but can also provide a high degree of stereochemical control, particularly when employing chiral catalysts or auxiliaries.

The following table provides examples of tandem reactions involving related α-keto ester and pyrrolidine-containing structures, illustrating the potential synthetic pathways available to this compound.

Reaction TypeReactantsResulting Heterocycle
Reductive Amination/Lactamizationα-Keto ester, Amine, Reducing AgentPiperazinone
Pictet-Spengler ReactionTryptamine derivativeβ-Carboline
Aza-Michael Addition/Cyclizationα,β-Unsaturated esterSubstituted Pyrrolizidinone

Role in Convergent and Divergent Synthetic Strategies

This compound is a valuable tool in both convergent and divergent synthetic planning, offering chemists flexibility in the assembly of complex target molecules.

In a convergent synthesis , large fragments of the target molecule are prepared independently and then coupled together in the later stages of the synthesis. This compound can serve as a key fragment, incorporating the pyrrolidine motif and a handle for further elaboration. This approach is often more efficient than linear synthesis for the preparation of large and complex molecules.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The reactivity of the α-keto ester and the pyrrolidine nitrogen in this compound can be selectively exploited to introduce a wide range of substituents and functional groups. This allows for the rapid generation of a diverse set of molecules from a single starting material, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Contribution to Analog Libraries and Scaffold Diversity

The ability to readily modify both the pyrrolidine and the keto ester portions of this compound makes it an ideal starting point for the creation of analog libraries. These libraries, containing a multitude of structurally related compounds, are essential for the discovery of new drug candidates and for probing biological systems.

By systematically varying the substituents on the pyrrolidine ring or by reacting the keto ester with a diverse set of reagents, chemists can generate a vast collection of new chemical entities. This approach to scaffold diversity is a cornerstone of modern drug discovery, enabling the exploration of a greater chemical space and increasing the probability of identifying molecules with desired biological activities.

The following table outlines potential diversification points on the this compound scaffold and the types of analogs that can be generated.

Diversification PointReaction TypeResulting Analogs
Pyrrolidine NitrogenAcylation, Alkylation, Reductive AminationN-Substituted pyrrolidines
α-Keto groupWittig reaction, Grignard addition, Reductive aminationAlkenes, Tertiary alcohols, α-Amino esters
Ester groupAmidation, ReductionAmides, Alcohols

Theoretical and Computational Chemistry of Ethyl 2 Oxo 3 Pyrrolidin 2 Yl Propanoate

Quantum Chemical Calculations of Molecular and Electronic Structure6.2. Conformational Analysis and Energy Landscapes6.3. Prediction of Reactivity and Selectivity in Organic Reactions6.4. Molecular Modeling of Interactions with Catalytic Species

Without any dedicated theoretical and computational studies on this specific molecule, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy based on published research.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework, including the number and connectivity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts would be influenced by the neighboring functional groups, namely the ethyl ester, the ketone, and the pyrrolidine (B122466) ring. Protons adjacent to electronegative atoms (oxygen and nitrogen) and carbonyl groups would appear at lower fields (higher ppm values). Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets, multiplets), which would help to establish the connectivity of the atoms. For a related compound, ethyl 2-oxo-1-(2,5-dioxo-1-phenylpyrrolidin-3-Yl)cyclopentanecarboxylate, the protons of the ethyl group were observed as a multiplet at 4.04–4.21 ppm (–O–CH₂) and 1.15–1.21 ppm (–CH₃) nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly indicative of their chemical environment. Carbonyl carbons (ketone and ester) are expected to resonate at the downfield end of the spectrum (typically 160-220 ppm) libretexts.org. The carbons of the ethyl group and the pyrrolidine ring would appear in the upfield region. For instance, in methyl propanoate, the carbonyl carbon appears at 174.6 δ, the -OCH₃ carbon at 51.4 δ, the -CH₂- carbon at 27.6 δ, and the -CH₃ carbon at 9.3 δ libretexts.org.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Ethyl -CH₃~1.2-1.4Triplet3H
Ethyl -CH₂-~4.1-4.3Quartet2H
Pyrrolidine ring protons~1.5-3.5Multiplets7H
-NH protonBroad singlet1H
-CH₂- adjacent to pyrrolidine~2.8-3.2Multiplet2H
-CH- on pyrrolidine~3.3-3.7Multiplet1H
¹³C NMR Predicted Chemical Shift (ppm)
Ethyl -CH₃~14
Ethyl -CH₂-~61
Pyrrolidine C3, C4~25-30
Pyrrolidine C5~45
-CH₂- adjacent to pyrrolidine~48
Pyrrolidine C2~58
Ester C=O~170
Ketone C=O~200

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, the elemental composition can be unambiguously established. The predicted exact mass of this compound (C₉H₁₅NO₃) is 185.1052 g/mol .

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule. The fragmentation pathways provide valuable information about the connectivity of the atoms and the presence of specific functional groups. For instance, in the mass spectrum of ethyl 2-oxopropanoate, characteristic fragments are observed due to the loss of the ethoxy group and other parts of the molecule nist.gov. The fragmentation of this compound would likely involve characteristic losses of the ethyl ester group, cleavage of the pyrrolidine ring, and other fragmentations dictated by the positions of the carbonyl groups.

Predicted Mass Spectrometry Data for this compound:

Technique Predicted Ion Predicted m/z
HRMS (ESI+)[M+H]⁺186.1128
HRMS (ESI+)[M+Na]⁺208.0947
MS/MS of [M+H]⁺Loss of C₂H₅OH140.0657
MS/MS of [M+H]⁺Loss of CO₂142.1175
MS/MS of [M+H]⁺Pyrrolidine ring fragment70.0651

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups of the ester and the ketone. The C=O stretching vibrations for esters and ketones typically appear in the region of 1700-1750 cm⁻¹ nist.govnist.gov. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be expected to appear as a moderate band around 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹, and C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ region.

Predicted Infrared (IR) Absorption Bands for this compound:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Medium
C-H Stretch (aliphatic)2850-3000Medium-Strong
C=O Stretch (ester)~1735-1750Strong
C=O Stretch (ketone)~1715Strong
C-N Stretch1000-1250Medium
C-O Stretch (ester)1000-1300Strong

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice for determining the chemical purity of the compound. A suitable C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer, would be used for separation. The purity would be determined by the area percentage of the main peak in the chromatogram.

Enantiomeric Excess Determination: Since this compound is a chiral compound, determining its enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The e.e. is then calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a reliable chiral HPLC method is a critical step in the characterization of this compound, as has been demonstrated for other chiral intermediates nih.gov.

Future Research Perspectives on Ethyl 2 Oxo 3 Pyrrolidin 2 Yl Propanoate

Opportunities in Sustainable Chemical Synthesis

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. frontiersin.org Future research on Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate should prioritize the integration of green chemistry principles to minimize environmental impact and enhance efficiency. mdpi.com

Biocatalysis: One of the most promising avenues is the use of biocatalysis for the stereoselective synthesis of the chiral pyrrolidine (B122466) core. nih.gov Nature utilizes enzymatic cascades to construct N-heterocycles with high precision. escholarship.orgacs.orgnih.gov Engineered enzymes, such as cytochrome P411 variants, have demonstrated the ability to catalyze intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines. nih.govescholarship.orgcaltech.edu Future studies could develop a biocatalytic route to a precursor of this compound, ensuring high enantiopurity, a critical factor for pharmacological applications. This enzymatic approach operates under mild, aqueous conditions and avoids the need for heavy metal catalysts or harsh reagents. acs.orgnih.gov

Green Solvents and Alternative Energy Sources: Traditional organic syntheses often rely on volatile and toxic solvents. Research into the synthesis of N-heterocycles using safer, bio-based solvents like water, polyethylene (B3416737) glycol (PEG), or eucalyptol (B1671775) has shown considerable promise. mdpi.com A key research goal would be to adapt a known synthesis of the target molecule, or develop a new one, that proceeds efficiently in these green solvents. mdpi.com Furthermore, non-traditional activation methods such as microwave irradiation or ultrasound could be explored to accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.comrsc.org

Catalytic and Multicomponent Reactions: Shifting from stoichiometric reagents to catalytic methods is a fundamental aspect of sustainable synthesis. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. dntb.gov.ua A future research direction would be the design of a novel MCR to construct the this compound framework directly from simple, readily available starting materials. dntb.gov.ua

Table 1: Comparison of Potential Sustainable Synthesis Strategies
StrategyPotential AdvantagesKey Research Challenge
Biocatalysis High enantioselectivity, mild reaction conditions, aqueous media.Engineering a specific enzyme for the substrate.
Green Solvents Reduced toxicity and environmental impact, potential for recycling.Ensuring sufficient reactivity and solubility of reactants.
Microwave/Ultrasound Rapid reaction times, reduced energy consumption.Scaling up the reaction from lab to industrial scale.
Multicomponent Reactions High atom economy, reduced waste, operational simplicity.Discovering a suitable combination of starting materials and catalyst.

Potential for Integration into Automated Synthesis Platforms

The automation of chemical synthesis, particularly through flow chemistry, is revolutionizing the production of pharmaceuticals and fine chemicals. researchgate.netrsc.org These systems offer enhanced safety, reproducibility, and the ability to rapidly optimize reaction conditions. acs.orgjst.org.in this compound is an ideal candidate for the development of an automated synthesis protocol.

A prospective automated synthesis could involve a multistep sequence executed in a modular flow reactor. cam.ac.uk For instance, the formation of a key intermediate could occur in a first reactor, followed by in-line purification using an immobilized scavenger resin, before the stream is directed into a second reactor for the subsequent transformation. africacommons.net This approach avoids the isolation and purification of intermediates, saving time and resources. uc.pt

Key benefits of applying flow chemistry to the synthesis of this compound include:

Precise Control: Flow reactors allow for exact control over parameters like temperature, pressure, and residence time, leading to higher yields and purity. jst.org.in

Enhanced Safety: Handling potentially hazardous reagents or performing highly exothermic reactions is safer in the small volume of a flow reactor. africacommons.net

Scalability: Scaling up production from milligrams to kilograms can often be achieved by simply running the system for a longer duration, bypassing the complex challenges of scaling up batch reactors. syrris.com

Future research could focus on developing a fully automated, end-to-end synthesis of this compound that integrates machine learning algorithms. syrris.com These algorithms can autonomously explore reaction parameters to identify optimal conditions, accelerating process development significantly. researchgate.net

Table 2: Hypothetical Automated Flow Synthesis Module
ModuleFunctionTechnologyPotential Benefit
Reactor 1 Formation of Pyrrolidine RingHeated Coil ReactorPrecise temperature control for cyclization.
Purification 1 Removal of Excess ReagentImmobilized Scavenger ColumnIn-line purification, avoids workup.
Reactor 2 Side Chain ElaborationPacked-Bed Catalytic ReactorEfficient conversion with recyclable catalyst.
Analysis Real-time MonitoringIn-line IR/NMR SpectroscopyData for automated process optimization.

Unexplored Reactivity Patterns and Synthetic Applications

The bifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. The compound features a secondary amine within the pyrrolidine ring and a β-keto ester moiety, both of which are highly valuable functional groups in organic synthesis.

Reactivity of the β-Keto Ester: The β-keto ester group is a classic building block. beilstein-journals.org The acidic α-proton allows for easy enolate formation, which can then participate in a wide range of C-C bond-forming reactions. Future work could explore its use in:

Asymmetric Alkylation/Aldol (B89426) Reactions: Using the inherent chirality of the pyrrolidine ring to direct the stereochemical outcome of reactions on the keto-ester side chain.

Michael Additions: Reacting the enolate with α,β-unsaturated carbonyl compounds to build molecular complexity. nih.gov

Decarboxylative Reactions: Hydrolysis and subsequent decarboxylation can provide access to 1-(pyrrolidin-2-yl)ethan-1-one derivatives.

Reactivity of the Pyrrolidine Moiety: The secondary amine of the pyrrolidine ring can be readily functionalized. organic-chemistry.org This opens up possibilities for creating libraries of analogues for biological screening. Potential transformations include:

N-Arylation and N-Alkylation: Introducing diverse substituents on the nitrogen atom.

Amide Coupling: Acylating the nitrogen to form amide derivatives.

Organocatalysis: Investigating the potential of the molecule itself, or its derivatives, to act as a chiral organocatalyst in asymmetric reactions, leveraging the well-established catalytic activity of proline and its derivatives. unibo.it

The combination of these functional groups also allows for intramolecular reactions. For example, under suitable conditions, an intramolecular condensation between the pyrrolidine nitrogen and the keto group could lead to the formation of novel bicyclic heterocyclic systems.

Advances in Spectroscopic Characterization and Mechanistic Elucidation

A deep understanding of a molecule's structure and the mechanisms by which it is formed is crucial for its effective application. Future research should employ advanced analytical and computational techniques to fully characterize this compound and its formation.

Spectroscopic Characterization: The compound possesses at least one stereocenter at the C2 position of the pyrrolidine ring, and additional stereocenters can be formed during its synthesis or derivatization.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are essential, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and particularly NOESY, are critical for the unambiguous assignment of the relative stereochemistry. researchgate.netresearchgate.net For determining absolute stereochemistry, derivatization with chiral agents followed by NMR analysis is a powerful method. wordpress.com

Vibrational Spectroscopy and X-ray Crystallography: Detailed analysis of FT-IR and Raman spectra can provide insights into bonding and intermolecular interactions. Unambiguous structural proof can be obtained through single-crystal X-ray diffraction, should a suitable crystalline derivative be prepared.

Mechanistic Elucidation via Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms. rsc.orgresearchgate.netmdpi.com For the synthesis of this compound, DFT studies can be used to:

Map potential energy surfaces for proposed synthetic routes. nih.gov

Calculate the energies of transition states and intermediates to identify the rate-determining step. nih.gov

Rationalize the origins of stereoselectivity by comparing the activation barriers of pathways leading to different stereoisomers. beilstein-journals.orgresearchgate.net

Predict the reactivity of the molecule at different sites (e.g., using Fukui functions) to guide the exploration of new reactions. nih.gov

Combining these computational insights with experimental kinetic studies, potentially using in-situ monitoring techniques, would provide a comprehensive understanding of the reaction dynamics and guide the development of more efficient and selective synthetic protocols. nih.govacs.org

Table 3: Advanced Analytical and Computational Techniques
TechniqueApplicationInformation Gained
2D NMR (NOESY) Stereochemical analysisThrough-space proton-proton correlations to determine relative stereochemistry.
X-ray Crystallography Solid-state structureUnambiguous determination of molecular structure and absolute stereochemistry.
DFT Calculations Mechanistic investigationTransition state energies, reaction pathways, origins of selectivity.
In-situ Spectroscopy Reaction monitoringReal-time concentration profiles of reactants, intermediates, and products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate, and how can competing byproducts be minimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrrolidine derivatives and ethyl oxo-propanoate precursors. For example, coupling pyrrolidin-2-yl lithium with ethyl 3-bromo-2-oxopropanoate under anhydrous THF at −78°C may yield the target compound. Competing pathways (e.g., over-alkylation) can be mitigated by controlling stoichiometry (1:1 molar ratio) and reaction time (<4 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the pyrrolidine ring (δ 1.8–2.5 ppm for methylene protons) and ester carbonyl (δ 170–175 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 199.12 [M+H]+^+.
  • X-ray Crystallography : Single-crystal diffraction with SHELXL ( ) for absolute configuration determination. Refinement parameters (R1 < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the electron density of the keto group and ester moiety. Focus on Fukui indices to identify nucleophilic attack sites. For example, the α-carbon to the carbonyl is highly electrophilic, making it prone to enolate formation. Compare results with experimental kinetic data (e.g., reaction rates with Grignard reagents) to validate models .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1^1H NMR signals)?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation of the pyrrolidine ring). Variable-temperature NMR (VT-NMR) from 25°C to −60°C can reveal coalescence temperatures for splitting signals. For example, diastereotopic protons on the pyrrolidine ring may show splitting due to hindered rotation, which VT-NMR can quantify .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer : Synthesize derivatives with modifications to:

  • Pyrrolidine ring : Replace with piperidine or morpholine to assess steric/electronic effects.
  • Ester group : Hydrolyze to the carboxylic acid or substitute with amides.
    Test biological activity (e.g., enzyme inhibition assays) and correlate with computational descriptors (logP, polar surface area). Tabulate results for SAR trends:
DerivativeModificationIC50_{50} (μM)logP
ParentNone10.21.8
Piperidine6-membered ring15.62.1
Amide-COOEt → -CONH28.40.9

Q. What advanced techniques are critical for identifying trace impurities in this compound?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient elution: 5–95% acetonitrile in 0.1% formic acid) to detect impurities at <0.1% levels. For example, ethyl 3-(pyrrolidin-2-yl)acrylate (a dehydration byproduct) may appear at m/z 181.09. Quantitative NMR (qNMR) with ERETIC2 calibration can validate impurity concentrations .

Q. How can in silico tools guide the optimization of reaction conditions for scaled-up synthesis?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) can model solvent effects on reaction kinetics. For instance, replacing THF with DMF may improve solubility of intermediates. Pair simulations with Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) and predict yield improvements (>80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.